molecular formula C12H13NO B8729448 8-Ethoxy-2-methylquinoline CAS No. 61703-93-3

8-Ethoxy-2-methylquinoline

Cat. No.: B8729448
CAS No.: 61703-93-3
M. Wt: 187.24 g/mol
InChI Key: IXYZTQJBAJFGKP-UHFFFAOYSA-N
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Description

8-Ethoxy-2-methylquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

61703-93-3

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-ethoxy-2-methylquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-11-6-4-5-10-8-7-9(2)13-12(10)11/h4-8H,3H2,1-2H3

InChI Key

IXYZTQJBAJFGKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl iodide (3.9 g, 25.0 mmol) or 2-bromopropane (2.4 g, 19.2 mmol) was added to a stirred solution of 2-methylquinaldine (3.0 g, 18.8 mmol) and K2CO3 (6.5 g 47 mmol; 5.2 g, 37.6 mmol) in 30 ml DMF at 60° C. for 14 h. The reaction mixture was quenched by H2O (200 ml) and extracted with EtOAc (50 ml×2). The organic layer was concentrated by evaporation in vacuum. The residue was purified by flash column chromatography with Hex/EA (6:1) and recrystallized with Hexane/EA to give 8-ethoxy-2-methylquinoline as intermediate (2.75 g, 78%) in solid but liquid form for 8-isopropopxy-2-methylquinoline (2.92 g, 77%). LHMDS (2.2 equiv.) was treated with a stirred solution of different intermediates in THF solution at 0° C. for 1 h. Corresponding Br(CH2)n−1OH (1.1-1.2 equiv.) was added to a reaction mixture and recover to RT for further 12 to 30 h. The solvent was removed under a reduced pressure. The brown oily residue was purified by flash column chromatography with Hex/EA or DCM/BA and recrystallized by Hexane/EA to afford compound D and E.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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